molecular formula C8H8BrNO3 B6588486 2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid CAS No. 2383598-11-4

2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid

Cat. No. B6588486
CAS RN: 2383598-11-4
M. Wt: 246.1
InChI Key:
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Description

2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid, commonly referred to as 2-bromo-1,5-dimethylpyrrol-2-yl-2-oxoacetic acid (2-BDPA), is an organic acid that has been studied for its potential applications in scientific research. 2-BDPA belongs to the class of compounds known as pyrrols, which are cyclic compounds containing five-membered rings with a nitrogen atom at the center. 2-BDPA is a brominated derivative of the compound 1,5-dimethylpyrrol-2-yl-2-oxoacetic acid (DMPA). It has a molecular formula of C6H7BrO3 and a molecular weight of 206.0 g/mol.

Mechanism of Action

2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid binds to enzymes and other proteins, altering their structure and function. This binding is thought to be mediated by hydrogen bonding and electrostatic interactions between the acid and the protein. The binding of 2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid to proteins can have a variety of effects, including the inhibition of enzyme activity, the alteration of protein conformation, and the alteration of protein-protein interactions.
Biochemical and Physiological Effects
2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to alter the conformation of proteins involved in signal transduction pathways. In addition, 2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid has been shown to alter the expression of genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solution. Additionally, it can be used at a wide range of concentrations, and it can be used in a variety of experimental systems. However, there are some limitations to the use of 2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid in laboratory experiments. It can be toxic to cells at high concentrations, and it can interact with other compounds in solution, potentially altering their effects.

Future Directions

The potential applications of 2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid in scientific research are vast. In the future, it may be used to study the structure and function of enzymes and other proteins, as well as to investigate the mechanism of action of drugs and other compounds. Additionally, 2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid may be used to study the effects of drugs on cells, as well as to investigate the effects of various environmental factors on cells. Finally, 2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid may be used to investigate the effects of genetic mutations on cells and to study the effects of various diseases on cells.

Synthesis Methods

2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid can be synthesized in several different ways. The most commonly used method involves the reaction of 1,5-dimethylpyrrol-2-yl-2-oxoacetic acid (DMPA) with bromine in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is 2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid. Other methods of synthesis include the reaction of DMPA with bromoacetyl bromide or the reaction of 1,5-dimethylpyrrol-2-yl-2-oxoacetamide with bromine.

Scientific Research Applications

2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used to study the structure and function of enzymes and other proteins, as well as to investigate the mechanism of action of drugs and other compounds. 2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid has also been used to study the structure and function of cell membranes, as well as to investigate the effects of various drugs on cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid involves the synthesis of 3-bromo-1,5-dimethyl-1H-pyrrole, followed by the oxidation of the pyrrole to form the desired product.", "Starting Materials": [ "2,5-dimethylfuran", "sodium hydride", "bromine", "acetic acid", "sulfuric acid", "sodium nitrite", "copper sulfate", "sodium bicarbonate", "hydrogen peroxide" ], "Reaction": [ "1. Synthesis of 3-bromo-1,5-dimethyl-1H-pyrrole: 2,5-dimethylfuran is treated with sodium hydride and bromine to form 3-bromo-2,5-dimethylfuran. This intermediate is then reacted with acetic acid and sulfuric acid to form 3-bromo-1,5-dimethyl-1H-pyrrole.", "2. Oxidation of 3-bromo-1,5-dimethyl-1H-pyrrole: The pyrrole is dissolved in acetic acid and treated with sodium nitrite and copper sulfate to form the corresponding diazonium salt. This salt is then treated with sodium bicarbonate and hydrogen peroxide to form the desired product, 2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid." ] }

CAS RN

2383598-11-4

Product Name

2-(3-bromo-1,5-dimethyl-1H-pyrrol-2-yl)-2-oxoacetic acid

Molecular Formula

C8H8BrNO3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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